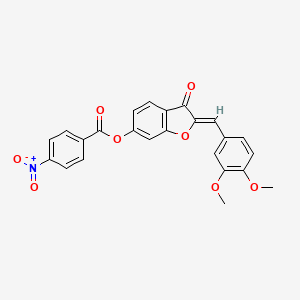

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Description

“(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate” is a benzofuran-derived compound featuring a 3,4-dimethoxy-substituted benzylidene group at the 2-position and a 4-nitrobenzoate ester at the 6-position of the benzofuran core. Structural elucidation of such compounds typically employs UV spectroscopy, NMR (¹H and ¹³C), and mass spectrometry, as demonstrated in studies on analogous benzofuran derivatives .

The 4-nitrobenzoate ester introduces strong electron-withdrawing properties, which may enhance reactivity in nucleophilic substitution or hydrogen-bonding interactions. This contrasts with related compounds bearing electron-donating substituents, such as methoxy or fluoro groups, which are discussed in subsequent sections.

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-30-19-10-3-14(11-21(19)31-2)12-22-23(26)18-9-8-17(13-20(18)33-22)32-24(27)15-4-6-16(7-5-15)25(28)29/h3-13H,1-2H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVQPLWYQPYQOH-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran core with a 3,4-dimethoxybenzylidene substituent and a 4-nitrobenzoate moiety. This unique structure suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, the benzofuran derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study conducted on related benzofuran compounds demonstrated their ability to inhibit the growth of human cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The compound's structure suggests it may possess antimicrobial properties. Compounds containing benzofuran and nitro groups have been reported to exhibit antibacterial and antifungal activities.

- Research Finding : In vitro tests showed that similar derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents.

Anti-inflammatory Effects

Compounds with benzofuran moieties have also been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Evidence : A study highlighted that benzofuran derivatives reduced levels of TNF-alpha and IL-6 in macrophages, suggesting their role in mitigating inflammation .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses.

- Cell Signaling Modulation : It can influence signaling pathways related to apoptosis and cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis

To understand the compound's efficacy relative to other similar compounds, a comparison table is provided below:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Structure | Moderate | Yes | Yes |

| (Z)-5-Amino-2-(3,4-Dimethoxybenzylidene) | Structure | High | Moderate | Yes |

| (E)-N’-(3,4-dimethoxybenzylidene)-3’,5’-dimethyl-1’-phenyl-1H-pyrazole | Structure | High | Yes | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of the target compound differ primarily in the substitution patterns of the benzylidene and benzoate moieties. Below is a comparative analysis based on available

Substituent Effects on the Benzylidene Group

- Target Compound : The 3,4-dimethoxybenzylidene group provides two electron-donating methoxy groups at meta and para positions relative to the double bond. This substitution enhances resonance stabilization of the benzylidene moiety.

- The 4-fluorobenzoate ester introduces moderate electron-withdrawing effects and increased lipophilicity .

- (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate (): The 3-methoxybenzoate ester adds another electron-donating group, which may improve solubility in polar solvents but reduce electrophilicity at the ester carbonyl .

Substituent Effects on the Benzoate Ester

Structural and Functional Implications

- Reactivity : The nitro group in the target compound likely increases susceptibility to reduction reactions compared to fluoro- or methoxy-substituted analogs.

- Biological Activity : While specific data are absent in the evidence, nitro groups are often associated with antimicrobial or antiparasitic activity, whereas methoxy groups may favor antioxidant properties .

- Crystallography and Stability : SHELX software () is widely used for crystallographic refinement of such compounds, suggesting that structural data could reveal differences in packing efficiency and hydrogen-bonding networks influenced by substituents .

Research Findings and Implications

Electron-withdrawing vs. Electron-donating Groups : The 4-nitro substituent distinguishes the target compound in applications requiring high electrophilicity, such as protease inhibition or photoactive materials.

Stereoelectronic Effects : The Z-configuration ensures optimal conjugation between the benzylidene and benzofuran moieties, which may be disrupted in analogs with ortho-substituted benzylidene groups (e.g., 2,4-dimethoxy in ) .

Spectroscopic Signatures : ¹H-NMR chemical shifts for the benzylidene proton and aromatic protons in the benzoate ester would vary predictably with substituent electronic effects, aiding in structural identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.